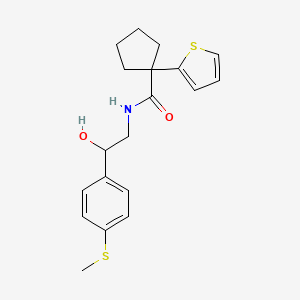

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1448047-60-6

Cat. No.: VC7510478

Molecular Formula: C19H23NO2S2

Molecular Weight: 361.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448047-60-6 |

|---|---|

| Molecular Formula | C19H23NO2S2 |

| Molecular Weight | 361.52 |

| IUPAC Name | N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C19H23NO2S2/c1-23-15-8-6-14(7-9-15)16(21)13-20-18(22)19(10-2-3-11-19)17-5-4-12-24-17/h4-9,12,16,21H,2-3,10-11,13H2,1H3,(H,20,22) |

| Standard InChI Key | CQZREUBHAKLIFQ-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O |

Introduction

Synthesis

Although specific synthetic routes for this compound are not directly available in the provided sources, its synthesis likely involves multi-step organic reactions. A plausible pathway includes:

-

Preparation of the Cyclopentanecarboxamide Core:

-

Starting from cyclopentanone, functionalization with an amine derivative could yield the carboxamide backbone.

-

-

Introduction of Thiophene and Phenyl Substituents:

-

The thiophene ring can be added through nucleophilic substitution or cross-coupling reactions.

-

The methylthio-substituted phenyl group can be introduced via electrophilic aromatic substitution or similar methods.

-

-

Hydroxy Group Addition:

-

Hydroxylation at the benzylic position might be achieved using oxidation reactions.

-

Each step would require purification and characterization using spectroscopic techniques like NMR and LC-MS to confirm the structure.

Potential Applications

The compound's structure suggests possible biological activity due to its functional groups and aromatic systems. Similar compounds have been studied for applications such as:

-

Pharmacology:

-

Material Science:

-

The thiophene ring hints at potential use in organic electronics or conductive polymers.

-

Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR: Identification of protons in various environments (e.g., aromatic vs. aliphatic regions).

-

-NMR: Confirmation of carbon framework.

-

-

Mass Spectrometry (MS):

-

High-resolution MS to determine molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Detection of characteristic functional groups (e.g., amide C=O stretch, hydroxyl O-H stretch).

-

-

Elemental Analysis:

-

Verification of empirical formula through combustion analysis.

-

Table: Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume